
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties and can be employed in studies related to drug development, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions typically involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is used in several scientific research applications, including:
Chemistry: It is employed in organic synthesis and the development of new chemical reactions.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds. Examples include:
- N-cycloheptyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
- N-cycloheptyl-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
Uniqueness
N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-cycloheptyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYNQCLGIUAABA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
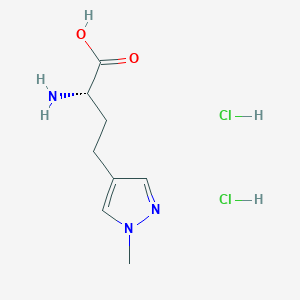
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
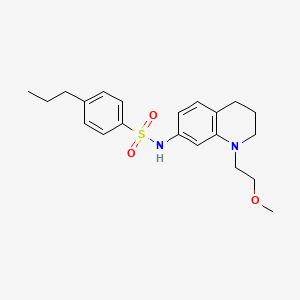

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
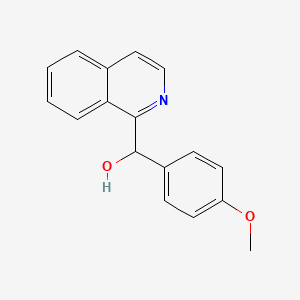
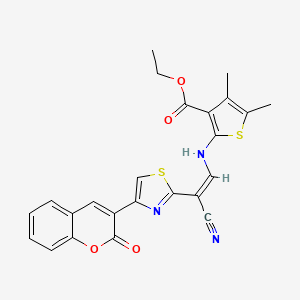
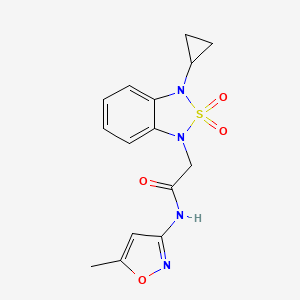

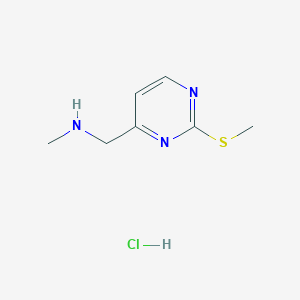
![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
